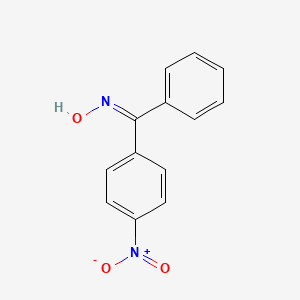

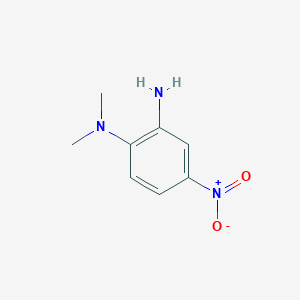

Benzophenone, 4-nitro-, oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzophenone, 4-nitro-, oxime, also known as Benzophenone oxime, is a chemical compound with the molecular formula C13H11NO . It is also known by other names such as Diphenyl ketoxime and Methanone, diphenyl-, oxime .

Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the visible-light-mediated synthesis of oxime esters via multicomponent reactions of aldehydes, aryl amines, and N-hydroxyphthalimide esters . Another method involves the Beckmann Rearrangement, where aldehydes and ketones react with hydroxyl amines in the presence of sodium hydroxide to give an Oxime of low melting point . This Oxime then rapidly rearranges to give an isomeric Oxime of higher melting point by acids .Molecular Structure Analysis

The molecular structure of this compound is characterized by a nitrogen atom (-N=O) attached to a carbon atom, typically in an aldehyde or ketone .Chemical Reactions Analysis

The key chemical reaction involving this compound is the Beckmann Rearrangement. This reaction involves the conversion of an oxime into an amide . The reaction is generally achieved through conversion of the oxime oxygen to a good leaving group, followed by heat, which results in an alkyl (or hydride) shift, breaking the weak N-O bond .Physical And Chemical Properties Analysis

The average mass of this compound is 197.232 Da and its monoisotopic mass is 197.084061 Da .Mechanism of Action

Safety and Hazards

Benzophenone, 4-nitro-, oxime is considered hazardous. It can cause serious eye damage and is harmful if swallowed . It can also cause skin irritation and may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin, eyes, and clothing, avoid dust formation, and not to breathe vapours/dust .

Future Directions

Oxime derivatives like Benzophenone, 4-nitro-, oxime are easily made, non-hazardous, and have long shelf lives . They contain weak N–O bonds that undergo homolytic scission, on appropriate thermal or photochemical stimulus, to initially release a pair of N- and O-centred radicals . This makes them useful for studying the structures, reactions, and kinetics of the released radicals .

properties

IUPAC Name |

(NZ)-N-[(4-nitrophenyl)-phenylmethylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-14-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)15(17)18/h1-9,16H/b14-13- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOLJFCCYQZFBQ-YPKPFQOOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/O)/C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38032-13-2 |

Source

|

| Record name | Benzophenone, 4-nitro-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038032132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)